

# dorsomorphin structure-activity relationship

## SAR

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### Compound Focus: Dorsomorphin

CAS No.: 866405-64-3

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## Core SAR and Selective Analog Development

The SAR study focused on modifying the 3,6-disubstituted pyrazolo[1,5-a]pyrimidine core of **dorsomorphin**. Key modifications were made at the R1 (C-3 position) and R2 (4-phenyl group on C-6) sites [1]. The table below summarizes the biological effects of **dorsomorphin** and its key analogs from the in vivo zebrafish embryo model.

Compound	R1	R2	Dorsalization (EC100, $\mu\text{M}$ )	ISV Disruption (EC50, $\mu\text{M}$ )	Toxicity (EC100, $\mu\text{M}$ )
Dorsomorphin (DM)	-	-	2.5	5	20
LDN-193189	-	-	3	20	20
DMH1	-	-	0.2	No (>50)	No (>50)
DMH2	-	-	0.1	No (>50)	25
DMH3	-	-	1	No (>50)	No (>50)
DMH4	-	-	No (>50)	1	No (>50)

Compound	R1	R2	Dorsalization (EC100, $\mu\text{M}$ )	ISV Disruption (EC50, $\mu\text{M}$ )	Toxicity (EC100, $\mu\text{M}$ )
SU5416	-	-	No	2	5

Table: *In vivo* activity and selectivity profiles of **dorsomorphin** and its analogs. Dorsalization indicates anti-BMP activity; Intersomitic Vessel (ISV) disruption indicates anti-angiogenic/VEGF inhibitory activity; Toxicity indicates non-specific cell death or developmental defects. Data adapted from [1].

Key findings from the SAR include:

- **DMH1, DMH2, and DMH3** are highly selective BMP inhibitors that cause dorsalization without disrupting intersomitic vessel formation, demonstrating that BMP signaling is not required for zebrafish angiogenesis [1].
- **DMH4** is a selective VEGF inhibitor that disrupts angiogenesis without affecting the dorsoventral axis [1].
- Compared to **dorsomorphin**, **DMH1** is more potent (lower EC100 for dorsalization) and highly selective, showing no off-target toxicity even at high concentrations [1].

## Experimental Protocols for Key Assays

The *in vivo* SAR study was conducted using zebrafish embryos, which served as a vertebrate platform to simultaneously assess a compound's bioactivity, selectivity, and bioavailability [1].

- **In Vivo Zebrafish Embryo Screening:**
  - **Compound Administration:** Test compounds are administered to zebrafish embryos by adding them to the embryo medium (E3 medium). Treatment typically starts at specific developmental stages, such as **3 hours post-fertilization (hpf)** for assessing effects on dorsoventral patterning or **12 hpf** for specific analysis of angiogenesis without affecting earlier axis formation [1] [2].
  - **Phenotypic Assessment:**
    - **BMP Inhibition:** Scored by the **dorsalized phenotype** (a shortened and curved body axis) in embryos treated from 3 hpf. The effective concentration causing 100% of embryos to be severely dorsalized is reported as **EC100** [1].
    - **VEGF Inhibition / Anti-Angiogenesis:** Assessed in transgenic embryos (e.g., *Tg(fli:1a:EGFP)y1*) treated from 12 hpf. Angiogenic defects are visualized by the

**disruption and shortening of intersomitic vessels (ISV)** at 48 hpf. The concentration inhibiting 50% of ISVs is reported as **EC50** [1].

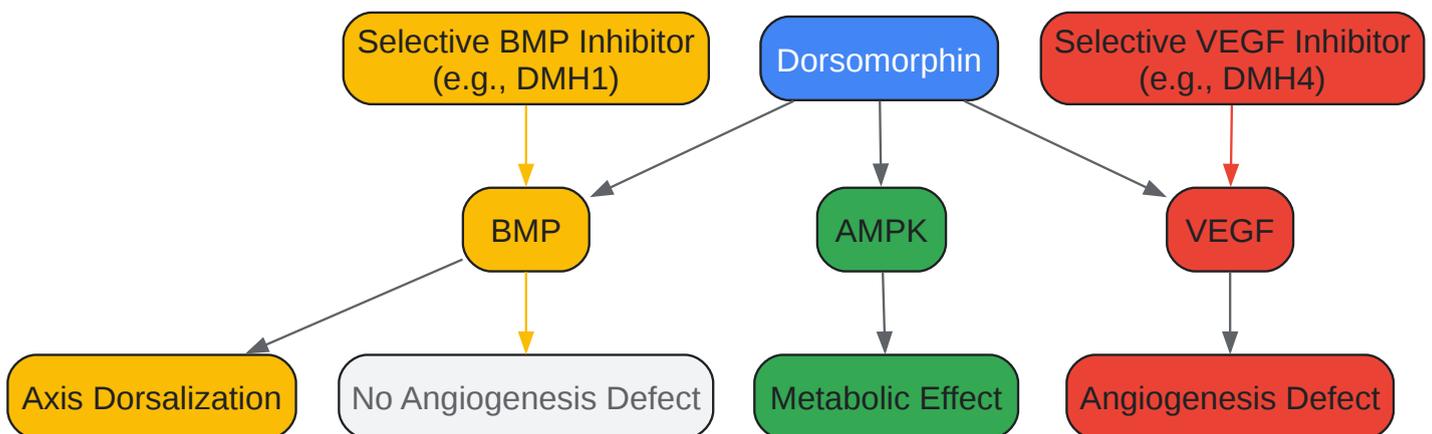
- **Non-specific Toxicity:** Defined by early embryonic lethality, general developmental delay, or non-specific malformations. The concentration causing 100% lethality or abnormality is the toxicity **EC100** [1].

- **In Vitro Cell-Based Validation:**

- **BMP Signaling Inhibition:** Measured by the compound's ability to inhibit BMP-induced SMAD1/5/8 phosphorylation and the expression of downstream target genes (e.g., *Id1*) in cell lines like C2C12. Inhibition of BMP-mediated osteogenic differentiation can be assessed by a decrease in alkaline phosphatase activity [3].
- **VEGF Signaling Inhibition:** Evaluated in cultured endothelial cells (e.g., bovine aortic endothelial cells) by measuring the inhibition of VEGF-stimulated phosphorylation of the VEGF type-2 receptor (Flk1/KDR) using Western blot analysis [1].

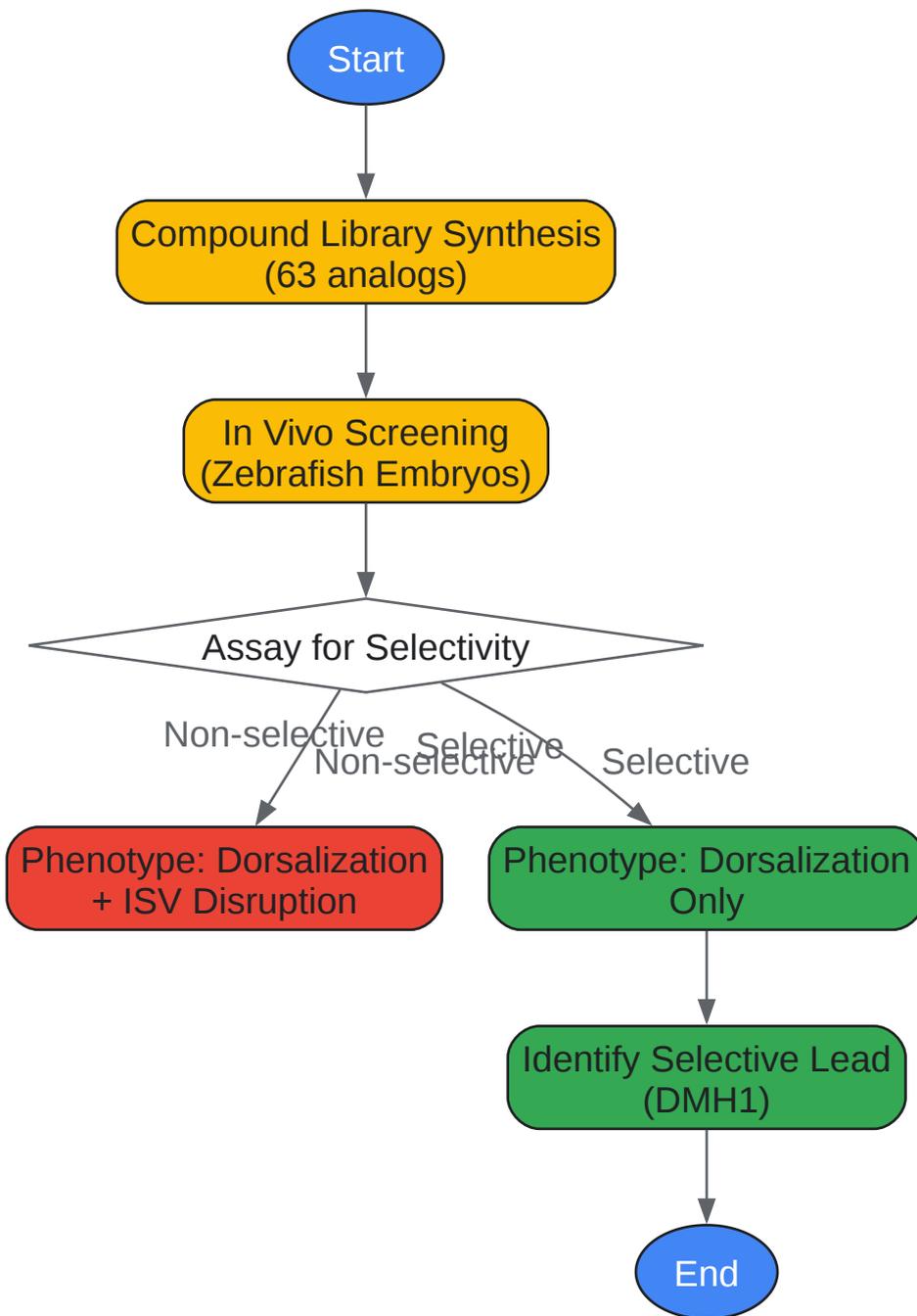
## Visualizing Signaling Pathways and Workflow

The following diagrams illustrate the key pathways and experimental concepts discussed.



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Diagram: **Dorsomorphin** non-selectively inhibits BMP, VEGF, and AMPK pathways, causing multiple effects. Selective analogs like DMH1 and DMH4 target individual pathways.



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*Diagram: The in vivo SAR workflow in zebrafish embryos screens for selective BMP inhibitors based on specific phenotypic outputs.*

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## References

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